molecular formula C24H21N3O2S B2606941 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide CAS No. 941967-61-9

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

Cat. No.: B2606941
CAS No.: 941967-61-9
M. Wt: 415.51
InChI Key: WGUOHMXRCHOIDC-CCEZHUSRSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.

    Ethoxylation: Introduction of the ethoxy group at the 4-position of the benzo[d]thiazole ring.

    Formation of the cinnamamide moiety: This involves the reaction of cinnamic acid or its derivatives with an amine.

    Coupling: The final step involves coupling the benzo[d]thiazole derivative with the cinnamamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide
  • N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

Comparison

Compared to these similar compounds, N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide may exhibit unique properties due to the presence of the ethoxy group, which can influence its chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

(E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-2-29-20-12-8-13-21-23(20)26-24(30-21)27(17-19-11-6-7-16-25-19)22(28)15-14-18-9-4-3-5-10-18/h3-16H,2,17H2,1H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUOHMXRCHOIDC-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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